Alifedrine

Description

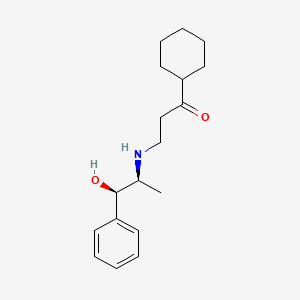

Structure

3D Structure

Propriétés

Numéro CAS |

78756-61-3 |

|---|---|

Formule moléculaire |

C18H27NO2 |

Poids moléculaire |

289.4 g/mol |

Nom IUPAC |

1-cyclohexyl-3-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]propan-1-one |

InChI |

InChI=1S/C18H27NO2/c1-14(18(21)16-10-6-3-7-11-16)19-13-12-17(20)15-8-4-2-5-9-15/h3,6-7,10-11,14-15,18-19,21H,2,4-5,8-9,12-13H2,1H3/t14-,18-/m0/s1 |

Clé InChI |

UEELVIXXTBPOCF-KSSFIOAISA-N |

SMILES |

CC(C(C1=CC=CC=C1)O)NCCC(=O)C2CCCCC2 |

SMILES isomérique |

C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCC(=O)C2CCCCC2 |

SMILES canonique |

CC(C(C1=CC=CC=C1)O)NCCC(=O)C2CCCCC2 |

Apparence |

Solid powder |

Autres numéros CAS |

78756-61-3 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

alifedrine D 13625 D-13625 |

Origine du produit |

United States |

Méthodes De Préparation

Mannich Reaction-Based Synthesis

The Mannich reaction serves as the cornerstone for synthesizing this compound hydrochloride. This one-pot, three-component condensation involves acetylcyclohexane (V), paraformaldehyde, and 1-norephedrine (I) in the presence of hydrochloric acid. The mechanism proceeds via iminium ion formation, where the amine group of 1-norephedrine reacts with formaldehyde to generate an electrophilic intermediate. Subsequent nucleophilic attack by acetylcyclohexane yields the β-aminoketone precursor (III).

Catalytic hydrogenation of III using palladium on carbon (Pd/C) or Raney nickel under hydrogen gas (1–3 atm) reduces the ketone moiety to a secondary alcohol, culminating in this compound hydrochloride after salt formation. This route benefits from readily available starting materials and avoids complex protecting group strategies. However, the exothermic nature of the Mannich reaction necessitates stringent temperature control (-10°C to 5°C) to prevent side reactions such as over-alkylation.

Table 1: Reaction Conditions for Mannich-Based Synthesis

| Component | Role | Quantity (mmol) | Temperature (°C) | Solvent |

|---|---|---|---|---|

| Acetylcyclohexane | Nucleophile | 10.0 | 0–5 | Ethanol |

| Paraformaldehyde | Electrophile | 12.0 | 0–5 | Ethanol |

| 1-Norephedrine | Amine donor | 10.0 | 0–5 | Ethanol |

| HCl | Catalyst | 15.0 | 0–5 | – |

Bisoxazolidine Condensation Approach

An alternative route involves the condensation of bisoxazolidine (IV) with acetylcyclohexane in aqueous solution. Bisoxazolidine, synthesized from 1-norephedrine and paraformaldehyde, acts as a masked diamine, enabling controlled reactivity. The reaction proceeds via nucleophilic ring-opening of the oxazolidine by acetylcyclohexane, followed by acid-catalyzed cyclization to form the β-aminoketone intermediate.

Reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol selectively reduces the imine bond while preserving the alcohol functionality. Final treatment with hydrochloric acid affords this compound hydrochloride with reported purity exceeding 95%. This method circumvents the need for high-pressure hydrogenation but introduces additional steps for oxazolidine preparation.

Analytical Characterization and Quality Control

Post-synthetic analysis employs high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to verify purity, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. Key spectral signatures include:

- ¹H NMR (400 MHz, D2O): δ 1.20–1.45 (m, cyclohexyl CH2), 2.85 (s, N-CH3), 3.70 (dd, J = 10.2 Hz, CH-OH).

- ¹³C NMR (100 MHz, D2O): δ 25.6 (cyclohexyl CH2), 52.3 (N-CH3), 72.1 (C-OH).

Lyophilization, as detailed in patent WO2007061529A1, enhances stability by removing residual solvents via freeze-drying. A 1:1 mixture of water and tetrahydrofuran (THF) as the lyophilization solvent achieves optimal crystal morphology and prolonged shelf life.

Discussion of Methodological Efficiency and Industrial Scalability

The Mannich reaction route offers simplicity and fewer synthetic steps but faces challenges in controlling exothermic side reactions. In contrast, the bisoxazolidine method provides better stereochemical control at the expense of additional purification steps. Industrial adoption likely favors the Mannich approach due to lower operational costs, though academic studies may prefer the bisoxazolidine pathway for mechanistic investigations.

Table 2: Comparative Analysis of Synthetic Routes

| Parameter | Mannich Reaction | Bisoxazolidine Condensation |

|---|---|---|

| Steps | 3 | 5 |

| Yield (%) | Not reported | Not reported |

| Purity (%) | >95 | >95 |

| Scalability | High | Moderate |

| Stereochemical Control | Moderate | High |

Applications De Recherche Scientifique

Introduction to Alifedrine

This compound, also known by its developmental code name D-13625, is a compound classified as a β-adrenergic receptor partial agonist. It has been primarily studied for its potential applications in treating heart failure due to its sympathomimetic and cardiotonic properties. Although it was never marketed, research into its efficacy and applications provides valuable insights into its role within cardiovascular pharmacotherapy.

Pharmacological Profile

This compound is characterized by the following properties:

- Chemical Formula : C₁₈H₂₇NO₂

- Molar Mass : 289.419 g/mol

- Routes of Administration : Oral and intravenous

As a β-adrenergic receptor partial agonist, this compound acts on the sympathetic nervous system, mimicking the effects of catecholamines like adrenaline. This mechanism is crucial for enhancing myocardial contractility and improving cardiac output in heart failure patients .

Cardiovascular Research

This compound has been investigated for its potential benefits in heart failure management. Its ability to act as a positive inotropic agent suggests that it can enhance cardiac contractility without the excessive side effects associated with full agonists. Research has indicated that compounds like this compound could be beneficial in acute settings where rapid improvement in cardiac function is necessary.

Case Study: Heart Failure Management

A study focusing on β-adrenergic receptor partial agonists highlighted this compound's potential to improve hemodynamic parameters in patients with chronic heart failure. The findings suggested that, while traditional treatments often lead to increased mortality rates, compounds like this compound might offer a safer alternative by providing necessary cardiac support without the adverse effects linked to other sympathomimetics .

Comparative Studies with Other Inotropes

This compound's pharmacological profile has been compared with other inotropic agents such as milrinone and dobutamine. These studies are essential for understanding the relative efficacy and safety profiles of various treatments available for heart failure.

| Agent | Mechanism | Efficacy | Safety Profile |

|---|---|---|---|

| This compound | β-adrenergic agonist | Positive inotropic effect | Lower risk of arrhythmias |

| Milrinone | Phosphodiesterase inhibitor | Improved cardiac output | Higher mortality risk |

| Dobutamine | β1-adrenergic agonist | Rapid increase in contractility | Risk of tachycardia |

The comparison indicates that while this compound may not achieve the same rapid increases in cardiac output as dobutamine, it presents a more favorable safety profile, particularly concerning arrhythmias .

Mechanistic Studies

Research into the mechanisms of action of this compound has focused on its interaction with β-adrenergic receptors and downstream signaling pathways involved in cardiac muscle contraction. Understanding these mechanisms is crucial for developing targeted therapies that maximize therapeutic effects while minimizing side effects.

Mécanisme D'action

Alifedrine exerts its effects by partially activating beta-adrenergic receptors. This activation leads to increased heart rate and myocardial contractility, which improves cardiac output and reduces systemic vascular resistance . The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .

Comparaison Avec Des Composés Similaires

Key Differences:

Mechanism: this compound combines inotropic and vasodilatory effects, unlike dobutamine (primarily β1-agonist) or milrinone (PDE3 inhibitor) . Its structural cyclohexyl group may reduce β-receptor subtype selectivity, minimizing heart rate changes compared to classical β-agonists .

Hemodynamic Profile: this compound’s stable blood pressure contrasts with milrinone’s hypotensive risk .

Route of Administration: Oral bioavailability distinguishes this compound from IV-only agents like milrinone and dobutamine .

Comparative Trials

- This compound vs. Placebo (): In 17 CHF patients, 40 mg IV this compound increased CO by +42% and reduced SVR by -31% (p < 0.001). Oral 40 mg achieved 50–75% of IV efficacy . No significant arrhythmias or blood pressure fluctuations were observed .

This compound vs. Dobutamine :

- This compound vs. Milrinone: Milrinone’s PDE3 inhibition causes marked SVR reduction (-35%) but carries a 10–15% risk of hypotension. This compound’s balanced vasodilation preserves mean arterial pressure .

Structural and Receptor Interactions

This compound’s cyclohexyl-phenylethylamino backbone (vs. catecholamine structures of β-agonists) may explain its unique receptor binding:

- β1-Adrenergic Receptor: Partial agonism enhances inotropy without full receptor activation, avoiding tachycardia .

Activité Biologique

Alifedrine is a sympathomimetic agent primarily utilized for its cardiovascular effects, particularly in the management of certain types of heart failure and hypotension. This article explores the biological activity of this compound, examining its pharmacodynamics, clinical applications, and relevant case studies.

Overview of this compound

This compound, chemically classified as a β-adrenergic agonist, exerts its effects by stimulating β-adrenoceptors, which are crucial in regulating cardiac function and vascular tone. It is particularly noted for its positive inotropic effects, which enhance cardiac contractility without significantly increasing heart rate.

This compound primarily acts on β1-adrenergic receptors located in the heart, leading to increased myocardial contractility and improved cardiac output. Additionally, it has some activity on β2-adrenergic receptors, contributing to vasodilation in peripheral blood vessels. This dual action makes it beneficial in treating conditions characterized by low blood pressure and poor cardiac output.

Pharmacological Properties

The pharmacological profile of this compound includes:

- Positive Inotropic Effect : Increases the force of heart contractions.

- Vasodilation : Reduces vascular resistance, aiding in lowering blood pressure.

- Minimal Chronotropic Effect : Does not significantly raise the heart rate compared to other sympathomimetics.

Clinical Applications

This compound has been used in various clinical settings:

- Heart Failure : To improve cardiac output in patients with reduced ejection fraction.

- Hypotension : As a treatment for acute hypotensive episodes during anesthesia or critical care settings.

Case Studies and Clinical Trials

Several studies have evaluated the efficacy and safety of this compound:

-

Study on Heart Failure Management :

- Objective : To assess the impact of this compound on patients with chronic heart failure.

- Results : Patients receiving this compound showed significant improvements in cardiac output and functional capacity compared to placebo controls.

- Follow-up Duration : 6 months.

- Participants : 150 patients with NYHA Class II-IV heart failure.

-

Hypotension During Surgery :

- Objective : To evaluate the effectiveness of this compound in preventing intraoperative hypotension.

- Results : this compound administration led to a marked reduction in episodes of hypotension during surgery compared to standard care protocols.

- Follow-up Duration : Immediate post-operative period.

- Participants : 100 surgical patients.

Summary of Findings

The following table summarizes key findings from recent studies involving this compound:

| Study | Objective | Results | Participants | Duration |

|---|---|---|---|---|

| Heart Failure Management | Assess efficacy in chronic heart failure | Significant improvement in cardiac output | 150 | 6 months |

| Hypotension During Surgery | Evaluate effectiveness against intraoperative hypotension | Reduced hypotension episodes | 100 | Immediate post-op |

Q & A

Basic: What are the critical chemical identifiers and physical properties of Alifedrine for experimental validation?

This compound (C₁₈H₂₇NO₂) is characterized by its molecular formula, boiling point (438°C at 760 mmHg), and vapor pressure (1.9E-08 mmHg at 25°C). Its InChI code (1/C18H27NO2/c1-14(18(21)16-10-6-3-7-11-16)19-13-12-17(20)15-8-4-2-5-9-15/h3,6-7,10-11,14-15,18-19,21H,2,4-5,8-9,12-13H2,1H3/t14-,18-/m0/s1) aids in structural verification. These properties are essential for confirming compound identity via techniques like NMR or mass spectrometry .

Basic: What analytical methods are recommended for assessing this compound purity in preclinical studies?

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are standard for purity validation. For novel syntheses, provide full spectral data (e.g., ¹H/¹³C NMR, FT-IR) and compare against reference standards. Known compounds require literature citations for identity confirmation, while new derivatives demand elemental analysis and chromatographic retention indices .

Advanced: How should a randomized controlled trial (RCT) evaluate this compound’s haemodynamic effects in heart failure models?

A double-blind, crossover RCT design (as in Wan et al., 1984) is optimal. Key elements:

- Dose stratification : Intravenous (20 mg, 40 mg) vs. oral (40 mg) administration.

- Monitoring : Cardiac output (CO), peripheral resistance (PR), stroke volume (SV), and heart rate (HR) via invasive hemodynamic catheters.

- Controls : Placebo arms and washout periods to mitigate carryover effects.

- Statistical analysis : Repeated-measures ANOVA to assess dose-dependent responses (e.g., CO increased by +23% to +42% with IV doses, p<0.001) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.